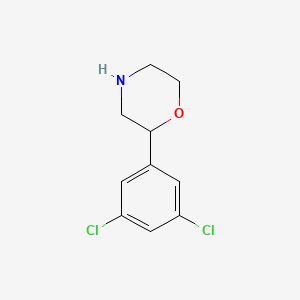

2-(3,5-Dichlorophenyl)morpholine

Cat. No. B7946128

Key on ui cas rn:

1001940-36-8

M. Wt: 232.10 g/mol

InChI Key: FLCUDNDPRMIYHA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08841282B2

Procedure details

Synthesized according to General procedure 31, Method A. A stirring suspension of ((R)-4-fluoro-N-(4-(3-hydroxy-2-oxopyrrolidin-1-yl)phenylsulfonyl)-N-(thiazol-2-yl)benzenesulfonamide (500 mg, 1.00 mmol), N,N-diisopropylethylamine (465 μL, 3.00 mmol), and CH2Cl2 (5.0 mL), under N2, was cooled to −20° C. Triflic anhydride (220 μL, 1.3 mmol) was added dropwise over 10 minutes. The suspension was stirred at −20° C. for 1 hour. A solution of (R)-2-(3,5-dichlorophenyl)morpholine (248 mg, 1.00 mmol) [this enantiomer of 2-(3,5-dichlorophenyl)morpholine was obtained by preparative SFC separation of its racemic mixture: Chiralpak AD-H column (2×25 cm), 50% ethanol (0.1% DEA)/CO2, 50 mL/min)] and CH2Cl2 (1.0 mL) was added dropwise over 5 minutes. The mixture was stirred at −20° C. for 1.5 hours. Morpholine (174 μL, 2.0 mmol) was added dropwise over 5 minutes. The mixture was stirred at −20° C. for 2 hours. The solution was allowed to warm to room temperature and concentrated to dryness under reduced pressure. The residue was purified via silica gel chromatography using 2% MeOH in CH2Cl2 to obtain the desired lactam as a white solid (420 mg, 0.76 mmol, 76% yield). 1H-NMR (400 MHz, DMSO) δ 12.71 (s, 1H), 7.84-7.77 (m, 4H), 7.54-7.50 (m, 1H), 7.44 (d, J=1.8 Hz, 2H), 7.24 (d, J=4.6 Hz, 1H), 6.82 (d, J=4.6 Hz, 1H), 4.57 (dd, J=1.7, 9.8 Hz, 1H), 3.97-3.91 (m, 1H), 3.79-3.62 (m, 4H), 3.21-3.17 (m, 1H), 2.95-2.86 (m, 2H), 2.69-2.66 (m, 1H), 2.22-2.12 (m, 2H). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=553.3; tR=1.45 min. SFC (Chiralpak AS-H, (0.46×25 cm), 55% methanol (1% DEA)/CO2, 3 mL/min): tR=5.6 min.

Name

(R)-4-fluoro-N-(4-(3-hydroxy-2-oxopyrrolidin-1-yl)phenylsulfonyl)-N-(thiazol-2-yl)benzenesulfonamide

Quantity

500 mg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC(S(N(S(C2C=CC(N3CC[C@@H](O)C3=O)=CC=2)(=O)=O)C2SC=CN=2)(=O)=O)=CC=1.C(N(CC)C(C)C)(C)C.S(OS(C(F)(F)F)(=O)=O)(C(F)(F)F)(=O)=O.[Cl:57][C:58]1[CH:59]=[C:60]([CH:65]2[O:70][CH2:69][CH2:68][NH:67][CH2:66]2)[CH:61]=[C:62]([Cl:64])[CH:63]=1>C(Cl)Cl>[Cl:64][C:62]1[CH:61]=[C:60]([C@H:65]2[O:70][CH2:69][CH2:68][NH:67][CH2:66]2)[CH:59]=[C:58]([Cl:57])[CH:63]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=C(C1)Cl)C1CNCCO1

|

Step Two

|

Name

|

(R)-4-fluoro-N-(4-(3-hydroxy-2-oxopyrrolidin-1-yl)phenylsulfonyl)-N-(thiazol-2-yl)benzenesulfonamide

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)S(=O)(=O)N(C=1SC=CN1)S(=O)(=O)C1=CC=C(C=C1)N1C([C@@H](CC1)O)=O

|

|

Name

|

|

|

Quantity

|

465 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(C(C)C)CC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

220 μL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The suspension was stirred at −20° C. for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Synthesized

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=C(C1)Cl)[C@@H]1CNCCO1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1 mmol | |

| AMOUNT: MASS | 248 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |